molecular formula C13H11NO3S B5634843 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid

2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid

Cat. No. B5634843
M. Wt: 261.30 g/mol
InChI Key: XZHVPTXVAUKGJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid and related derivatives typically involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiophene ring, along with the introduction of the benzoylamino and methyl groups. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford compounds with the benzoylamino substituent, highlighting the versatility of related reagents in synthesizing complex heterocyclic systems (Brina Ornik et al., 1990).

Molecular Structure Analysis

The molecular structure of 2-(benzoylamino)-5-methyl-3-thiophenecarboxylic acid derivatives has been characterized using various analytical techniques, including crystallography. These analyses reveal the importance of hydrogen bonding and π-π interactions in the supramolecular aggregation of these compounds, which could influence their chemical reactivity and physical properties. For instance, the crystal structures of certain derivatives show centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (K. Kranjc et al., 2012).

Chemical Reactions and Properties

2-(Benzoylamino)-5-methyl-3-thiophenecarboxylic acid undergoes various chemical reactions that exploit the reactivity of its functional groups. These reactions include transformations that lead to the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures (B. Stanovnik et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound has pharmaceutical applications, its mechanism of action could involve interactions with specific proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . This could involve studying its biological activity, its reactivity under different conditions, or its properties when incorporated into larger structures.

properties

IUPAC Name

2-benzamido-5-methylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-7-10(13(16)17)12(18-8)14-11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHVPTXVAUKGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamido-5-methylthiophene-3-carboxylic acid

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